molecular formula C6H14ClNO B2764027 [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride CAS No. 2550996-41-1

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride

Cat. No.: B2764027
CAS No.: 2550996-41-1
M. Wt: 151.63
InChI Key: DJZSFZUZNGAAID-IBTYICNHSA-N
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Description

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a chiral cyclopentane derivative featuring an amino group and a hydroxymethyl group on adjacent carbons in a cis-configuration. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol (derived from ). This compound is commercially available from global suppliers such as Betapharma, Emcure Pharmaceuticals, and Hubei Yuancheng Pharmaceutical, indicating its relevance in pharmaceutical and chemical research .

Key structural attributes include:

  • Cyclopentane backbone: Provides conformational rigidity.
  • Stereochemistry: The (1S,2S) configuration ensures enantioselective interactions, critical for biological activity.
  • Functional groups: The primary amine (–NH₂) and hydroxymethyl (–CH₂OH) groups enable derivatization for drug discovery (e.g., as intermediates in antiviral or anticancer agents) .

Properties

IUPAC Name

[(1S,2S)-2-aminocyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSFZUZNGAAID-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride typically involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the amino group. One common method involves the reduction of 2-cyclopentenone using a reducing agent like sodium borohydride, followed by the addition of ammonia to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentyl derivatives.

Scientific Research Applications

Neurological Applications

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride has been studied for its potential as a neuromodulator. Research indicates that it may act on neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors. This compound's structural similarity to known GABA analogs suggests it could modulate GABAergic activity, leading to therapeutic effects in conditions such as epilepsy and anxiety disorders .

Anticancer Research

Recent studies have identified this compound as a promising candidate in cancer research. Its ability to inhibit specific kinases involved in tumor progression has been documented. For instance, compounds derived from this structure have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The following table summarizes findings from recent studies on its anticancer properties:

Study ReferenceCompound TestedTargetIC50 ValueEffect
KB-0742CDK912 nMPotent inhibitor
Various analogsMultiple CDKsVariesSelective inhibition

Drug Development

The compound's unique structure allows for modifications that enhance its pharmacological profile. For example, derivatives of this compound have been synthesized to improve oral bioavailability and selectivity towards specific biological targets. These modifications are crucial in developing new therapeutics for diseases with unmet medical needs.

Case Studies

Several case studies illustrate the compound's application in drug discovery:

  • Case Study 1 : A research team synthesized a series of [(1S,2S)-2-Aminocyclopentyl]methanol derivatives to evaluate their effects on GABA receptor modulation. The study found that certain derivatives exhibited enhanced binding affinity and efficacy compared to the parent compound.
  • Case Study 2 : In a preclinical trial, a derivative of [(1S,2S)-2-Aminocyclopentyl]methanol was tested for its anticancer properties against MYC-dependent cancers. The results demonstrated significant tumor regression in animal models, supporting further clinical investigation .

Mechanism of Action

The mechanism of action of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, affecting their structure and function. The compound may also interact with enzymes, altering their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Backbones or Substituents

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Features Differences from Target Compound Applications/Notes References
[(1S,2S)-2-Aminocyclopentyl]methanol HCl C₆H₁₄ClNO₂ Cyclopentane, (1S,2S) configuration N/A Pharmaceutical intermediate
2-(Aminomethyl)cyclopentanone HCl C₆H₁₂ClNO Cyclopentane with ketone group Ketone replaces hydroxymethyl Potential enzyme inhibitor
rac-2-[(1R,2S)-2-Aminocyclopentyl]acetic acid HCl C₇H₁₄ClNO₂ Cyclopentane with acetic acid side chain Carboxylic acid instead of hydroxymethyl Chelating agent or peptide mimic
(1S,2R)-2-Aminocyclopentanol HCl C₅H₁₂ClNO Cyclopentanol backbone Hydroxyl group replaces hydroxymethyl Chiral building block
(1-Aminocyclohexyl)methanol HCl C₇H₁₆ClNO Cyclohexane backbone Larger ring size (6-membered vs. 5) Altered pharmacokinetics
(2-(Aminomethyl)phenyl)methanol HCl C₈H₁₂ClNO Aromatic benzyl group Aromatic vs. aliphatic ring Fluorescent probe synthesis

Stereochemical and Functional Group Variations

  • Stereoisomers: The trans-(2-Amino-cyclopentyl)-methanol hydrochloride (e.g., (1R,2R) isomer) exhibits distinct physicochemical properties due to altered spatial arrangement, impacting receptor binding . Cis-(1S,2R)-2-Aminocyclopentanol hydrochloride () demonstrates how hydroxyl group positioning affects solubility and hydrogen-bonding capacity.
  • Functional Group Modifications: Replacement of the hydroxymethyl group with a carboxylic acid (e.g., rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid HCl) introduces acidity, enabling metal coordination or peptide coupling . Ketone-containing analogs () lack the hydroxyl group, reducing hydrophilicity but increasing electrophilicity for nucleophilic reactions.

Biological Activity

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is a compound with significant biological activity, primarily due to its unique structural features and stereochemistry. This article explores its interactions with biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H13ClN2O
  • Molecular Weight : Approximately 151.63 g/mol
  • Structural Characteristics : The compound consists of a cyclopentane ring with an amino group and a hydroxymethyl group, which facilitates hydrogen bonding with biological macromolecules .

Mechanisms of Biological Activity

The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The amino group in the compound allows for effective hydrogen bonding, influencing enzyme activity and receptor interactions.
  • Conformational Changes : Binding to target proteins can induce conformational changes that modulate their activity, potentially leading to altered metabolic pathways.

Biological Targets and Effects

Research indicates that this compound interacts with several key biological targets:

  • Enzymes : The compound has shown potential in modulating the activity of specific enzymes involved in metabolic pathways.
  • Receptors : It may influence receptor signaling pathways, contributing to its pharmacological effects.

Case Studies

Several studies have investigated the effects of this compound on biological systems:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound inhibited the activity of adenosine kinase (AdK), leading to increased levels of endogenous adenosine. This suggests potential applications in treating conditions such as seizures .
  • Impact on Cell Replication :
    • Research indicated that this compound could promote replication in pancreatic β-cells in rodent models, hinting at its potential use in diabetes treatment .

Data Tables

The following table summarizes key findings from studies examining the inhibitory effects of this compound on enzyme activity:

CompoundConcentration (μM)Percent Inhibition (%)IC50 (μM)
Control-0ND
This compound5088.3 ± 0.30.82 ± 0.03
Known Inhibitor 1a5088.4 ± 0.30.048 ± 0.001
Known Inhibitor 22076.5 ± 0.96.01 ± 0.18

*ND = Not Determined .

Potential Therapeutic Applications

Given its biological activity, this compound shows promise in various therapeutic areas:

  • Neurological Disorders : Its ability to modulate adenosine levels could be beneficial in treating epilepsy and other neurological conditions.
  • Diabetes Management : The promotion of β-cell replication suggests a potential role in diabetes therapy.

Q & A

Q. What are the standard synthetic routes for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation or cyclopentane ring functionalization. A validated method includes dissolving (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one in ethanol, followed by thionyl chloride addition at 0°C to form the hydrochloride salt. Subsequent steps involve hydrolysis and dichloromethane extraction under controlled cooling (<10°C) to stabilize intermediates . Stereochemical control is achieved via asymmetric synthesis using chiral catalysts or resolving agents, ensuring the (1S,2S) configuration .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
  • NMR : Confirms stereochemistry via coupling constants (e.g., 1^1H-NMR for cyclopentane ring protons) and 13^{13}C-NMR for carbon backbone verification .
  • Mass Spectrometry : Validates molecular weight (151.63 g/mol) and detects impurities via high-resolution ESI-MS .

Q. How does solubility in polar vs. non-polar solvents impact experimental design?

The hydrochloride salt enhances aqueous solubility (critical for biological assays), while the free base is more soluble in organic solvents like dichloromethane. Researchers must select solvents based on application: aqueous buffers for receptor binding studies or DMSO for cell-based assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor-binding assays (e.g., serotonin vs. dopamine receptor modulation) may arise from differences in enantiomeric purity or salt form. Methodological recommendations:

  • Validate compound identity via X-ray crystallography.
  • Use standardized assay conditions (e.g., pH 7.4 buffer, 25°C) to minimize variability .

Q. How can researchers optimize enantioselective synthesis to achieve >99% ee (enantiomeric excess)?

Advanced methods include:

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during cyclopentane ring formation .
  • Dynamic kinetic resolution : Combines racemization catalysts (e.g., Shvo’s catalyst) with selective crystallization .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Acidic conditions (pH <3) : Hydrochloride salt remains stable, but free base degrades via retro-aldol reactions.
  • Basic conditions (pH >9) : Rapid decomposition observed; recommend storing at 4°C in airtight containers .
  • Thermal stability : Decomposition above 150°C; DSC analysis is advised for storage recommendations .

Q. How does this compound compare to structurally similar cyclopentylamine derivatives in enzyme inhibition assays?

  • Selectivity : The (1S,2S) configuration shows 10-fold higher affinity for monoamine oxidase-B (MAO-B) over MAO-A compared to (1R,2R) analogs.
  • Mechanistic insights : Molecular docking studies suggest hydrogen bonding between the hydroxyl group and Tyr-435 in MAO-B .

Methodological Considerations

Q. What protocols ensure reproducibility in scale-up synthesis?

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate stability .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, solvent ratio) via response surface methodology .

Q. How to address low yields in final hydrochloride salt crystallization?

  • Anti-solvent addition : Introduce tert-butyl methyl ether (MTBE) to precipitate the salt.
  • pH-controlled crystallization : Adjust to pH 4–5 using HCl gas to enhance crystal nucleation .

Q. What computational tools predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model binding kinetics with GPCRs.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites .

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